(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
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Overview
Description
2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE is a complex organic compound belonging to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a phenyl group and an acetonitrile moiety
Preparation Methods
The synthesis of 2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE include other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridines: These compounds have a pyridine ring fused to the thiophene ring instead of a pyrimidine ring. The uniqueness of 2-{4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETONITRILE lies in its specific substitution pattern and the presence of the acetonitrile moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H9N3OS |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C14H9N3OS/c15-6-7-17-9-16-12-11(8-19-13(12)14(17)18)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
InChI Key |
ZVCMSTVHLSCELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N |
Origin of Product |
United States |
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